molecular formula C24H25N3O3 B2408170 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049461-02-0

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2408170
CAS No.: 1049461-02-0
M. Wt: 403.482
InChI Key: BQICQMWZWGDDQU-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis. It begins with the preparation of the core structures: the benzo[d][1,3]dioxole ring and the dihydroisoquinoline moiety. These can be synthesized via:

  • Formation of benzo[d][1,3]dioxole through electrophilic aromatic substitution.

  • Synthesis of 3,4-dihydroisoquinoline by Pictet-Spengler reaction involving an aldehyde and an amine.

These intermediates are then coupled through a series of reactions, which may include:

  • Amide bond formation via condensation reactions.

  • N-alkylation to introduce the N-methylpyrrole group.

  • Final deprotection steps if any protective groups were used.

Industrial Production Methods

For large-scale production, the process would be optimized to maximize yield and minimize costs and environmental impact. This might involve:

  • Use of continuous flow reactors for certain steps to improve efficiency.

  • Solvent selection that favors scalability and safety.

  • Catalysis to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

This compound is capable of undergoing various types of reactions:

  • Oxidation: The dioxole and pyrrole rings can undergo oxidation, leading to quinone and other oxidized derivatives.

  • Reduction: Certain conditions could reduce the isoquinoline ring.

  • Substitution: The amide linkage and pyrrole rings can participate in electrophilic or nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

  • Substitution: Reagents like alkyl halides or acyl chlorides for substitution reactions.

Major Products

  • Oxidized derivatives of the benzo[d][1,3]dioxole ring.

  • Reduced forms of the isoquinoline ring.

  • Various substituted products depending on the specific reactions and reagents used.

Scientific Research Applications

Chemistry

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block in organic synthesis, enabling the exploration of new reaction pathways and the creation of complex molecules.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Its unique structure allows it to bind with certain proteins or enzymes, making it a valuable tool in studying biochemical pathways.

Medicine

Pharmacologically, this compound may exhibit activity against various targets, including receptors and enzymes. It could be a lead compound in drug discovery programs aiming to develop new therapeutics for conditions like neurodegenerative diseases or cancer.

Industry

In industrial applications, it serves as an intermediate in the synthesis of advanced materials, agrochemicals, or specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide largely depends on its interaction with specific molecular targets. For instance:

  • Binding to enzyme active sites, inhibiting their activity.

  • Interaction with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison

When compared to similar compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of functional groups which confer distinct reactivity and biological activity.

Similar Compounds

  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamides: These compounds share the isoquinoline and amide functionalities.

  • N-alkylated pyrroles: Similar in having the pyrrole ring with N-alkylation, impacting their electronic properties.

  • Benzodioxole derivatives: Featuring the benzodioxole core structure but differing in the substitution pattern, altering their chemical and biological properties.

This detailed exploration highlights the multifaceted nature of this compound, illustrating its synthetic routes, reactivity, and wide range of applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-26-11-4-7-20(26)21(27-12-10-17-5-2-3-6-19(17)15-27)14-25-24(28)18-8-9-22-23(13-18)30-16-29-22/h2-9,11,13,21H,10,12,14-16H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQICQMWZWGDDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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